4-(5-bromo-1H-imidazol-2-yl)pyridine
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Overview
Description
4-(5-Bromo-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring. The presence of a bromine atom at the 5-position of the imidazole ring makes this compound particularly interesting for various chemical and biological applications. The imidazole ring is known for its role in biological systems, while the pyridine ring is a common scaffold in medicinal chemistry.
Mechanism of Action
Target of Action
4-(4-bromo-1H-imidazol-2-yl)pyridine, also known as Pyridine, 4-(5-bromo-1H-imidazol-2-yl)-, is a compound that contains an imidazole ring . Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various targets due to their broad range of chemical and biological properties . The specific interactions of this compound with its targets would depend on the nature of the targets and the environment in which the interactions occur.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these pathways would depend on the specific targets and the nature of the interactions.
Result of Action
Given the broad range of biological activities of imidazole derivatives , this compound could potentially have a wide range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-bromo-1H-imidazol-2-yl)pyridine typically involves the formation of the imidazole ring followed by bromination. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. Bromination can then be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are also tailored to industrial standards to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-(5-Bromo-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-(5-Bromo-1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
- 4-(5-Chloro-1H-imidazol-2-yl)pyridine
- 4-(5-Fluoro-1H-imidazol-2-yl)pyridine
- 4-(5-Methyl-1H-imidazol-2-yl)pyridine
Comparison: 4-(5-Bromo-1H-imidazol-2-yl)pyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. Bromine’s larger size and different electronic properties can lead to variations in binding affinity and specificity in biological systems .
Properties
IUPAC Name |
4-(5-bromo-1H-imidazol-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-5-11-8(12-7)6-1-3-10-4-2-6/h1-5H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFLENGJBLSSJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744828 |
Source
|
Record name | 4-(5-Bromo-1H-imidazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260682-35-6 |
Source
|
Record name | 4-(5-Bromo-1H-imidazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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